molecular formula C24H25N3OS B2812525 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442879-26-7

4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2812525
CAS No.: 442879-26-7
M. Wt: 403.54
InChI Key: UOSRLKFWJODOCA-UHFFFAOYSA-N
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Description

4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a sec-butylthio group, an ethoxyphenyl group, and a phenyl group attached to the pyrrolo[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often through the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents include alkyl halides and organometallic reagents like Grignard reagents (RMgX).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylthio group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.

Scientific Research Applications

4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine include other pyrrolo[2,3-d]pyrimidine derivatives and thieno[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-butan-2-ylsulfanyl-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-4-17(3)29-24-22-21(18-9-7-6-8-10-18)15-27(23(22)25-16-26-24)19-11-13-20(14-12-19)28-5-2/h6-17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSRLKFWJODOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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